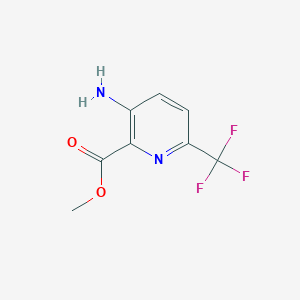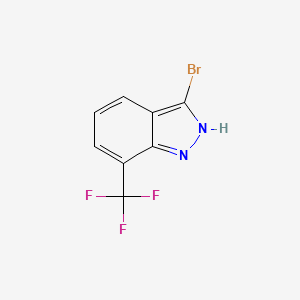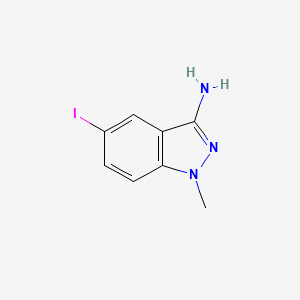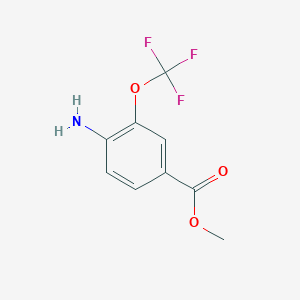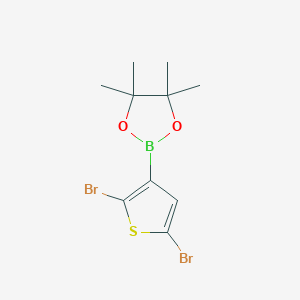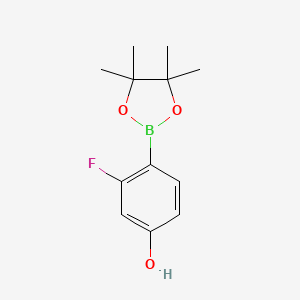
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Vue d'ensemble
Description
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 3-F-TMBP, is an organofluorine compound that has recently gained attention in the scientific community due to its potential applications in various areas of research. 3-F-TMBP is a synthetic organofluorine compound that has been used in various fields such as catalysis, materials science, and pharmaceuticals. In particular, 3-F-TMBP has been studied for its potential use in the synthesis of drugs and other compounds, as well as its ability to act as a catalyst in various reactions.
Applications De Recherche Scientifique
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. It’s used in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds . This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery
In drug discovery, the compound serves as a building block for boronic acid-based inhibitors . These inhibitors are significant in targeting enzymes like proteases, which are involved in various diseases. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, making it a versatile tool in medicinal chemistry.
Material Science
The boronate ester group in this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials . Its ability to facilitate electron transfer makes it a candidate for creating advanced materials with improved performance.
Cancer Research
Boric acid derivatives, including this compound, have been studied for their potential in cancer treatment . They can induce oxidative stress in cancer cells, leading to apoptosis . This property is being explored to develop new anticancer drugs.
Enzyme Inhibitors
The compound is also researched as an enzyme inhibitor. It can act as a specific ligand to enzymes, which can be exploited in the treatment of microbial infections and tumors .
Fluorescent Probes
In analytical chemistry, this compound is utilized to create fluorescent probes . These probes can detect hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This application is crucial for biological and chemical sensing technologies.
Asymmetric Synthesis
It plays a role in asymmetric synthesis of amino acids, which are the building blocks of proteins . Asymmetric synthesis is essential for producing compounds with the desired chirality, a key factor in the efficacy of many drugs.
Crystallography
The compound’s derivatives are used in crystallography studies to understand molecular structures . By analyzing the crystal structure, researchers can gain insights into the molecular conformation and its implications for reactivity and interaction with other molecules.
Mécanisme D'action
Target of Action
Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the boron atom in the compound forms a bond with a transition metal, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and natural products .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules . This can have significant implications in fields such as medicinal chemistry, where the compound can be used to synthesize drug molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Factors such as temperature, pH, and the presence of other reactants can affect the rate and efficiency of the Suzuki–Miyaura reaction . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture.
Propriétés
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQJYIEVNXWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716700 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
CAS RN |
1029439-02-8 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)
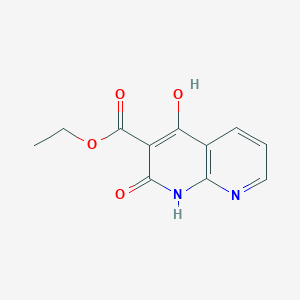


![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)
